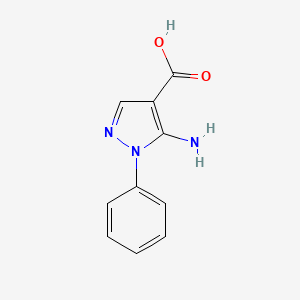

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-amino-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMGSMOYBHOHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353631 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821201 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51649-80-0 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis mechanisms for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document details the core synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of the amino and carboxylic acid functional groups on the pyrazole ring allows for diverse chemical modifications, making it a versatile building block in drug discovery. This guide focuses on the primary synthetic routes to this valuable compound.

Core Synthesis Pathways

The synthesis of this compound typically proceeds through the formation of a pyrazole ring system from acyclic precursors. The most common and effective methods involve the cyclization of a three-carbon component with phenylhydrazine, followed by functional group manipulations.

Pathway A: From Ethyl 2-cyano-3-ethoxyacrylate and Phenylhydrazine

This pathway is a widely utilized and efficient method for the synthesis of the target molecule's ester precursor, which is then hydrolyzed to yield the final carboxylic acid.

Logical Relationship of Pathway A

Caption: Synthetic route from ethyl 2-cyano-3-ethoxyacrylate.

Pathway B: One-Pot Multicomponent Reaction

Greener and more atom-economical approaches involve one-pot syntheses. While not directly yielding the target acid, these methods can produce highly substituted 5-aminopyrazole derivatives that can be further modified. A common example involves the reaction of an aldehyde, malononitrile, and phenylhydrazine.

Experimental Workflow for a One-Pot Synthesis

Caption: Workflow for a one-pot 5-aminopyrazole synthesis.

Experimental Protocols

Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This procedure is a precursor step to obtaining the final carboxylic acid.

-

Materials: Phenylhydrazine, (ethoxymethylene)malononitrile, ethanol, triethylamine.

-

Procedure:

-

For aryl hydrazine hydrochlorides, a neutralization step with triethylamine (1.0 mmol) in ethanol (2 mL) at 0°C is required.

-

To a solution of phenylhydrazine (1.2 mmol) in ethanol, add (ethoxymethylene)malononitrile (1.0 mmol).

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction crude is diluted with ethyl acetate (50 mL) and washed with water (30 mL).[1]

-

The product is purified by column chromatography on silica gel.[1]

-

Hydrolysis to this compound

-

Materials: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, potassium hydroxide, ethanol, water.

-

Procedure:

-

A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10.0 mmol) and potassium hydroxide (1.12 g) is prepared.[2]

-

The mixture is dissolved in a mixture of ethanol and water (85:15).[2]

-

The solution is refluxed until the reaction is complete (monitored by TLC).

-

After cooling, the solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Quantitative Data

The following table summarizes typical yields and physical properties for the key compounds in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | ~84 | 138.5 - 139.6 |

| This compound | C₁₀H₉N₃O₂ | 203.20 | 68 | 187 |

Data sourced from various studies and may vary based on specific reaction conditions.[1][2]

Conclusion

The synthesis of this compound is well-established, with the hydrolysis of its ethyl ester being a reliable and high-yielding method. The precursor ester is readily accessible through the condensation of phenylhydrazine and (ethoxymethylene)malononitrile. Advances in one-pot multicomponent reactions also offer green and efficient alternatives for the synthesis of related 5-aminopyrazole structures. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis and further investigation of this important heterocyclic compound.

References

Spectroscopic Analysis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited public availability of direct spectroscopic data for this specific carboxylic acid, this document presents and analyzes the data for its closely related ethyl ester derivative, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . The spectroscopic characteristics of the carboxylic acid are inferred and discussed in relation to this analogue.

Data Presentation

The following tables summarize the key spectroscopic data obtained for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Expected Difference for Carboxylic Acid |

| 7.70 - 7.20 | m | 5H | Phenyl-H | Similar chemical shifts and multiplicity. |

| 7.58 | s | 1H | Pyrazole C3-H | Similar chemical shift. |

| 5.85 | br s | 2H | -NH₂ | Similar chemical shift, may be broader or exchangeable with D₂O. |

| 4.25 | q | 2H | -OCH₂CH₃ | Absent. |

| 1.30 | t | 3H | -OCH₂CH₃ | Absent. |

| - | - | - | -COOH | A broad singlet, typically >10 ppm, would be present and exchangeable with D₂O. |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment | Expected Difference for Carboxylic Acid |

| 164.5 | C=O (Ester) | Similar chemical shift for C=O (Carboxylic Acid), typically 165-185 ppm. |

| 152.0 | Pyrazole C5-NH₂ | Similar chemical shift. |

| 139.0 | Phenyl C1' | Similar chemical shift. |

| 138.5 | Pyrazole C3 | Similar chemical shift. |

| 129.0 | Phenyl C3'/C5' | Similar chemical shift. |

| 126.5 | Phenyl C4' | Similar chemical shift. |

| 121.0 | Phenyl C2'/C6' | Similar chemical shift. |

| 98.0 | Pyrazole C4 | Similar chemical shift. |

| 60.0 | -OCH₂CH₃ | Absent. |

| 14.5 | -OCH₂CH₃ | Absent. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Expected Difference for Carboxylic Acid |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amino) | Similar absorptions. |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Similar absorptions. |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) | Absent. |

| 1680 | Strong | C=O Stretch (Ester) | C=O stretch for a carboxylic acid is typically lower, around 1725-1700 cm⁻¹. |

| 1620 | Strong | N-H Bend (Amino) | Similar absorption. |

| 1595, 1500 | Medium-Strong | C=C Stretch (Aromatic) | Similar absorptions. |

| 1240 | Strong | C-O Stretch (Ester) | C-O stretch for a carboxylic acid would be present, often coupled with O-H bend. |

| - | - | O-H Stretch (Carboxylic Acid) | A very broad absorption from 3300-2500 cm⁻¹ would be a key feature. |

Mass Spectrometry (MS)

| m/z | Interpretation | Expected Difference for Carboxylic Acid |

| 231 | [M]⁺ (Molecular Ion) | The molecular ion peak would be at m/z 203. |

| 186 | [M - OCH₂CH₃]⁺ | A fragment corresponding to the loss of -OH (m/z 186) or -COOH (m/z 158) would be expected. |

| 158 | [M - COOCH₂CH₃]⁺ | A fragment corresponding to the loss of H₂O from the parent ion might be observed. |

| 77 | [C₆H₅]⁺ | This fragment from the phenyl group would be expected in both spectra. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of pyrazole carboxylic acids and their derivatives.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.

-

¹H NMR Acquisition :

-

A standard single-pulse experiment is used.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

FT-IR Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition :

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Typical spectral range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16 to 32.

-

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction : For volatile compounds like the ethyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The sample is dissolved in a volatile solvent and injected into the GC. For less volatile compounds like the carboxylic acid, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a mass spectrometer are more suitable.

-

Instrumentation : A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

GC-MS Method (for the ester) :

-

GC Column : A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas : Helium.

-

Temperature Program : An initial temperature of 50-100°C, ramped up to 250-300°C.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

-

ESI-MS Method (for the acid) :

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ESI source.

-

Ionization can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

-

Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for spectroscopic analysis.

solubility profile of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this guide synthesizes qualitative data from structurally similar compounds, general chemical principles, and established experimental protocols to offer a robust framework for researchers.

Core Concepts and Solubility Prediction

This compound incorporates several functional groups that dictate its solubility behavior. The pyrazole core, a five-membered aromatic heterocycle, generally confers low aqueous solubility. However, the presence of both a primary amine (-NH2) and a carboxylic acid (-COOH) group introduces ionizable centers. This suggests that the compound's solubility will be significantly influenced by the pH of the solvent system, a characteristic shared with amino acids. In acidic conditions, the amino group will be protonated, while in basic conditions, the carboxylic acid will be deprotonated, both of which can enhance solubility in aqueous media.

Qualitative Solubility Profile

Based on this information, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Poorly Soluble | Based on the analogue data and the generally hydrophobic nature of the pyrazole core. Solubility is expected to increase at pH values away from the isoelectric point. |

| Methanol | Polar Protic | Good | Based on analogue data. Capable of hydrogen bonding with the amino and carboxylic acid groups. |

| Ethanol | Polar Protic | Moderate to Good | Used in recrystallization, indicating solubility, likely enhanced by heating. |

| Dimethylsulfoxide (DMSO) | Polar Aprotic | Good | A common solvent for poorly water-soluble compounds in biological assays; strong hydrogen bond acceptor. Analogue data supports good solubility. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Analogue data suggests lower solubility compared to other organic solvents. |

| Chloroform | Nonpolar | Good | Analogue data indicates good solubility, suggesting the overall molecule has significant nonpolar character. |

| n-Hexane | Nonpolar | Poorly Soluble | The polar functional groups will limit solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of this compound. This method is adapted from standard laboratory procedures for assessing the solubility of pharmaceutical compounds.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining solid particles, either centrifuge the supernatant at a high speed and collect the clear liquid, or filter it through a syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.

-

Analyze both the standard solutions and the saturated solution samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated samples by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: A flowchart of the experimental steps for determining the equilibrium solubility of a compound.

Relevance in Drug Discovery: Targeting FGFR Signaling

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making these compounds promising candidates for anticancer drug development. The following diagram illustrates a simplified representation of the FGFR signaling pathway and the inhibitory action of this class of compounds.

Caption: Inhibition of the FGFR signaling pathway by a pyrazole derivative, blocking downstream effects.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its structure, physicochemical properties, and synthesis, presenting it in a clear and accessible format for scientific professionals.

Chemical Structure and Identification

This compound is a substituted pyrazole derivative characterized by an amino group at the 5-position, a phenyl group at the 1-position of the pyrazole ring, and a carboxylic acid group at the 4-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 51649-80-0 | [1][2] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1][2][3] |

| Molecular Weight | 203.20 g/mol | [2][3] |

| InChI | InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | [1][2] |

| InChIKey | BFMGSMOYBHOHGI-UHFFFAOYSA-N | [1][2] |

| SMILES | Nc1c(C(=O)O)cn(n1)c1ccccc1 | [2] |

| Synonyms | 5-amino-1-phenylpyrazole-4-carboxylic acid, 1-Phenyl-4-carboxy-5-aminopyrazole | [1] |

Physicochemical Properties

This section details the known physical and chemical properties of the compound.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | Solid, white powder | [1][4] |

| Melting Point | 183-188 °C (decomposes) | [2][4] |

| Solubility | Specific quantitative data is not readily available in the public domain. A related trifluoromethyl derivative is reported to be soluble in chloroform, methanol, and dimethylsulfoxide (DMSO), with lower solubility in acetonitrile and insoluble in water. | [5] |

| pKa | An experimentally determined pKa value for this specific compound is not readily available in the published literature. The presence of a carboxylic acid group suggests a pKa in the acidic range (typically 3-5), while the amino group would have a pKa for its conjugate acid. |

Crystal Structure and Molecular Geometry

A single-crystal X-ray diffraction study has revealed key structural features of this compound.[6][7] The pyrazole ring is nearly coplanar with the amino and carboxyl groups.[6][7] The phenyl group is twisted relative to the plane of the pyrazole ring by approximately 48.13°.[6][7]

The crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds. An intramolecular N-H···O hydrogen bond exists between the amino group and the carbonyl oxygen of the carboxylic acid, contributing to the planarity of the molecule.[6][7] Furthermore, molecules are linked into two-dimensional sheets via strong intermolecular N-H···N and O-H···O hydrogen bonds. The latter forms a classic carboxylic acid dimer motif.[6][7]

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for the title compound are not widely available in the public domain. However, data for closely related compounds can provide valuable insights for characterization.

FT-IR Spectroscopy

While a specific spectrum for the title compound is not available, the expected characteristic infrared absorption bands would include:

-

N-H stretching (amino group): ~3400-3300 cm⁻¹

-

O-H stretching (carboxylic acid): Broad band ~3300-2500 cm⁻¹

-

C=O stretching (carboxylic acid): ~1700 cm⁻¹

-

C=C and C=N stretching (aromatic and pyrazole rings): ~1600-1450 cm⁻¹

For a related compound, 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the following IR peaks (in nujol, cm⁻¹) have been reported: 3439 (N-H), 3332 (N-H), 3049 (aromatic C-H), 1661 and 1611 (COO⁻), 1537 and 1486 (C=N + C=C).[5]

NMR Spectroscopy

Mass Spectrometry

A mass spectrum for the title compound is not publicly available. The expected molecular ion peak [M]⁺ would be at m/z 203.20.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester.

Caption: General workflow for the synthesis via ester hydrolysis.

Detailed Protocol:

-

Reaction Setup: A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10.0 mmol), potassium hydroxide (20.0 mmol), and ethanol (25 mL) is prepared in a round-bottom flask.

-

Hydrolysis: The reaction mixture is heated to reflux for a period of two hours.

-

Workup: After cooling, the reaction mixture is poured into ice-cold water.

-

Acidification: The aqueous solution is then acidified with dilute hydrochloric acid until it is acidic to Congo Red indicator paper.

-

Isolation: The resulting precipitate of this compound is collected by filtration, washed with water, and dried.

Crystals suitable for single-crystal X-ray diffraction can be grown by slow evaporation from an ethanol/water mixture (85:15).

Safety Information

Hazard Identification:

-

Hazard Statements: May cause an allergic skin reaction.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.

Storage and Handling:

-

Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.

-

Ensure good ventilation in the workplace.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound. However, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Further research is required to elucidate the specific biological profile of this compound.

Caption: Relationship between fundamental properties and potential applications.

This guide provides a summary of the currently available technical information on this compound. Further experimental investigation is necessary to fully characterize its properties, particularly its quantitative solubility, pKa, detailed spectral characteristics, and biological activity.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Biological Screening of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives. Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. This document outlines the key biological activities associated with this scaffold, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. Detailed experimental protocols for preliminary screening assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to aid in the understanding of the compound's potential mechanisms of action and to facilitate further research and development.

Introduction

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. The pyrazole nucleus is a common feature in numerous clinically approved drugs, highlighting its importance in drug design and discovery. The initial biological screening of this core structure and its analogues is a critical step in identifying promising lead compounds for further optimization and development. This guide summarizes the available data on the biological activities of derivatives of this compound and provides standardized protocols for their initial evaluation.

Key Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The primary areas of investigation include:

-

Anticancer Activity: Several derivatives have shown potent inhibitory effects against various cancer cell lines. A notable mechanism of action is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and survival.[1]

-

Anti-inflammatory and Analgesic Activity: Pyrazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2][3][4] Their mechanism of action is often attributed to the inhibition of key inflammatory mediators.

-

Antimicrobial Activity: Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[5][6][7][8][9]

Data Presentation

Disclaimer: The following tables summarize quantitative data for various derivatives of this compound. To date, no specific quantitative biological activity data for the parent compound, this compound, has been found in publicly available literature. The data presented here is intended to be representative of the potential activities of this class of compounds.

Table 1: Anticancer Activity of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

| Compound/Derivative | Target | Cell Line | IC50 (nM) | Reference |

| Compound 10h | FGFR1 | - | 46 | [1] |

| FGFR2 | - | 41 | [1] | |

| FGFR3 | - | 99 | [1] | |

| FGFR2 V564F | - | 62 | [1] | |

| NCI-H520 (Lung Cancer) | NCI-H520 | 19 | [1] | |

| SNU-16 (Gastric Cancer) | SNU-16 | 59 | [1] | |

| KATO III (Gastric Cancer) | KATO III | 73 | [1] | |

| Compound 7a | HepG2 (Liver Cancer) | HepG2 | 6.1 µM | [10] |

| Compound 7b | HepG2 (Liver Cancer) | HepG2 | 7.9 µM | [10] |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [8] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [8] |

| Compound 2 | Aspergillus niger | 1 | [8] |

Experimental Protocols

Detailed methodologies for key initial biological screening assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no bacteria)

-

Reference antibiotic (e.g., ciprofloxacin)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.

-

Prepare a bacterial inoculum suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats (150-200 g)

-

1% (w/v) carrageenan solution in sterile saline

-

Test compound suspension/solution

-

Vehicle control (e.g., saline, DMSO)

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each rat.

-

Administer the test compound, vehicle, or reference drug orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Analgesic Activity: Hot Plate Test in Mice

This method is used to assess the central analgesic activity of a compound.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Test compound suspension/solution

-

Vehicle control

-

Reference analgesic drug (e.g., morphine)

Procedure:

-

Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

-

Record the basal reaction time of each mouse by placing it on the hot plate and measuring the time until it shows signs of nociception (e.g., licking of the forepaws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Administer the test compound, vehicle, or reference drug.

-

At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the mice on the hot plate and record their reaction times.

-

An increase in the reaction time compared to the basal time indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potential inhibitors of FGFR signaling, a key pathway in cancer progression.

Caption: FGFR Signaling Pathway Inhibition by Pyrazole Derivatives.

General Workflow for Initial Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the 5-amino group in 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a versatile scaffold in medicinal chemistry. The strategic positioning of the amino group, influenced by the adjacent carboxylic acid and the pyrazole ring system, offers a rich landscape for synthetic transformations, leading to a diverse array of heterocyclic compounds with significant biological potential.

Core Reactivity Principles

The reactivity of the 5-amino group is predominantly nucleophilic, driven by the lone pair of electrons on the nitrogen atom. However, its reactivity is modulated by the electronic interplay with the electron-withdrawing carboxylic acid group and the pyrazole ring. The pyrazole nucleus itself is electron-rich, which enhances the nucleophilicity of the exocyclic amino group. Conversely, the carboxylic acid group exerts an electron-withdrawing inductive effect, which can temper this reactivity.[1][2] The presence of an intramolecular hydrogen bond between the amino group and the carboxylic acid can also influence the availability of the nitrogen's lone pair for reactions.[1][3][4][5]

This balance of electronic effects makes the 5-amino group a versatile functional handle for a variety of chemical transformations, including acylation, diazotization, and, most notably, condensation reactions to form fused heterocyclic systems.

Key Chemical Transformations

The amino group of this compound serves as a key nucleophilic center for the construction of more complex molecular architectures. The following sections detail the primary reaction types, supported by experimental insights and quantitative data where available.

Cyclocondensation Reactions: Gateway to Fused Pyrazole Systems

The most prominent application of the amino group's reactivity is in cyclocondensation reactions with bifunctional electrophiles, leading to the formation of fused pyrazoloazines, which are structural analogs of purines.[6] These reactions are fundamental in the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, all of which are privileged scaffolds in drug discovery.

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and effective method for the synthesis of pyrazolo[3,4-b]pyridines.[7] The reaction proceeds through an initial condensation of the amino group with one of the carbonyl functionalities, followed by an intramolecular cyclization and dehydration. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds is influenced by the relative electrophilicity of the two carbonyl groups.[7]

A general workflow for this transformation is depicted below:

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-1-phenyl-3-trifluoro-methyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its scaffold is present in numerous compounds developed for therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this important molecule, detailing the key chemical transformations and experimental procedures. Furthermore, it explores the role of aminopyrazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a critical signaling pathway in cancer progression.

Introduction: The Rise of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century. The journey began in 1883 with Ludwig Knorr's pioneering synthesis of a pyrazolone derivative, a discovery that opened the floodgates to the exploration of this versatile scaffold. Derivatives of pyrazole have since demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.

This compound, in particular, has emerged as a crucial intermediate in the development of targeted cancer therapies. Its structural features allow for diverse chemical modifications, enabling the synthesis of potent and selective inhibitors of various protein kinases, including the Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of the FGFR signaling pathway is a known driver in numerous cancers, making it a prime target for therapeutic intervention. This guide will delve into the historical synthesis of this pivotal molecule and shed light on the mechanism by which its derivatives can modulate this critical oncogenic pathway.

Historical Synthesis: A Two-Step Approach

The historical synthesis of this compound is a two-step process that begins with the synthesis of its ethyl ester precursor, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, followed by its hydrolysis. A key early report of the synthesis of related pyrazolo[3,4-d]pyrimidines, which utilize this pyrazole as a starting material, was published by P. Schmidt and J. Druey in Helvetica Chimica Acta in 1956. This work laid the foundation for the synthesis of a variety of compounds based on the 5-aminopyrazole scaffold.

The primary and most historically significant method for the synthesis of the ethyl ester intermediate involves the condensation reaction of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine. This reaction is a variation of the well-established pyrazole syntheses from β-dicarbonyl compounds and their equivalents.

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

The initial step is a cyclocondensation reaction. Ethyl (ethoxymethylene)cyanoacetate, an activated α,β-unsaturated ester, reacts with phenylhydrazine to form the pyrazole ring.

Step 2: Hydrolysis to this compound

The second step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through alkaline hydrolysis using a base such as potassium hydroxide or sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Detailed Experimental Protocols

The following protocols are representative of the historical and current methods for the synthesis of this compound.

Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Materials:

-

Phenylhydrazine

-

Ethyl (ethoxymethylene)cyanoacetate

-

Ethanol

Procedure:

-

A solution of phenylhydrazine (e.g., 31.9 g) and ethyl (ethoxymethylene)cyanoacetate (e.g., 50.0 g) is prepared in ethanol (e.g., 500 mL).

-

The reaction mixture is heated to reflux for a period of 6 to 8 hours.

-

After reflux, the mixture is allowed to cool to room temperature and may be left to stand for an extended period (e.g., 48 hours) to ensure complete reaction.

-

The reaction mixture is then poured into ice water, leading to the precipitation of the solid product.

-

The precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Synthesis of this compound (via Hydrolysis)

Materials:

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., 1 M KOH).

-

The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, which can be monitored by techniques such as thin-layer chromatography.

-

After cooling to room temperature, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then carefully acidified with a mineral acid (e.g., concentrated HCl) to a pH that ensures the protonation of the carboxylic acid, leading to its precipitation.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its ethyl ester intermediate. Yields can vary based on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 40-60 | 101-103 |

| This compound | C₁₀H₉N₃O₂ | 203.20 | 85-95 (from ester) | >200 (decomposes) |

Application in Drug Development: Targeting the FGFR Signaling Pathway

Derivatives of this compound have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through mutations, amplifications, or translocations of the FGFR genes, is implicated in the pathogenesis of various cancers.

Aminopyrazole-based inhibitors are designed to target the ATP-binding pocket of the FGFR kinase domain. Some of the more advanced inhibitors in this class act as covalent binders, forming an irreversible bond with a cysteine residue located in the P-loop of the kinase. This covalent interaction leads to a potent and sustained inhibition of the receptor's kinase activity, thereby blocking downstream signaling cascades.

The diagram above illustrates the major downstream signaling cascades initiated by FGFR activation, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, all of which converge on the nucleus to regulate gene expression related to cell growth and survival. 5-Aminopyrazole derivatives effectively block these pathways at the receptor level, preventing the initial signal transduction.

Conclusion

This compound represents a molecule of significant historical and contemporary importance in the field of medicinal chemistry. Its synthesis, rooted in the foundational principles of pyrazole chemistry, has provided a versatile platform for the development of innovative therapeutics. The ability of its derivatives to potently and selectively inhibit key oncogenic drivers like the Fibroblast Growth Factor Receptors underscores the enduring value of this chemical scaffold in the ongoing quest for more effective cancer treatments. This guide has provided a detailed overview of its discovery, synthesis, and a key therapeutic application, offering valuable insights for researchers and professionals in the field of drug development.

Physicochemical Characterization of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information compiled herein is intended to support research and development activities by providing key data on its chemical and physical characteristics, alongside general methodologies for its synthesis and analysis.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol .[1][2] The compound typically presents as a solid.[1]

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉N₃O₂ | [1][2] |

| Molecular Weight | 203.20 g/mol | [1][2] |

| CAS Number | 51649-80-0 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 183-188 °C (decomposes) | [1] |

Table 2: Spectroscopic and Structural Data Summary

| Data Type | Description | Source(s) |

| Crystal Structure | Monoclinic, P2/n space group. The pyrazole ring is approximately coplanar with the amino and carboxyl groups. The phenyl group is twisted relative to this plane. Molecules form dimers via hydrogen bonds between the carboxylic acid groups. | [3] |

| InChI | 1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | [1] |

| SMILES | Nc1c(cnn1-c2ccccc2)C(O)=O | [1] |

Experimental Protocols

Synthesis

A general method for the synthesis of 5-aminopyrazole derivatives involves the reaction of a substituted phenylhydrazine with a suitable three-carbon precursor containing a nitrile group. While a specific, detailed protocol for this compound was not found in the public domain, a general approach can be adapted from the synthesis of related compounds.[4] One common route involves the hydrolysis of the corresponding ethyl ester, which can be synthesized from ethyl 2-cyano-3-ethoxyacrylate and phenylhydrazine.

General Procedure for the Synthesis of the Ethyl Ester Precursor:

-

Dissolve phenylhydrazine in a suitable solvent such as ethanol.

-

Add ethyl 2-cyano-3-ethoxyacrylate to the solution.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

General Procedure for Hydrolysis to the Carboxylic Acid:

-

Suspend the synthesized ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in an aqueous solution of a base, such as sodium hydroxide.

-

Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy can identify key functional groups. Expected characteristic absorption bands would include N-H stretching for the amino group, O-H stretching for the carboxylic acid, C=O stretching for the carbonyl group, and C=N and C=C stretching for the pyrazole and phenyl rings.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can be used.

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₀H₉N₃O₂.

Solubility Profile

Detailed experimental solubility data for this compound in various solvents is not widely published. However, based on its structure containing both polar (amino and carboxylic acid) and non-polar (phenyl) groups, a general solubility profile can be inferred. The solubility is expected to be influenced by the pH of the medium due to the presence of the acidic carboxylic acid and basic amino group. It is likely to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, and its solubility in aqueous solutions would be pH-dependent.[6]

Table 3: Predicted Solubility Characteristics

| Solvent Type | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF) | Likely soluble | Capable of hydrogen bonding and solvating both polar and non-polar moieties. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderately soluble | Can engage in hydrogen bonding with the amino and carboxylic acid groups. |

| Non-polar (e.g., Hexane, Toluene) | Likely insoluble | The polar functional groups will limit solubility in non-polar environments. |

| Aqueous Solutions | pH-dependent | Expected to be more soluble in acidic (protonated amine) and basic (deprotonated carboxylic acid) conditions compared to its isoelectric point. |

Biological Activity and Signaling Pathways

Derivatives of 5-aminopyrazole are known to exhibit a wide range of biological activities, including potential applications as anticancer and anti-inflammatory agents.[7] The pyrazole scaffold is a common feature in many bioactive molecules. However, specific in-vitro studies detailing the biological targets and signaling pathways of this compound are not extensively reported in the available literature. Research on related pyrazole derivatives suggests potential interactions with various kinases and other enzymes involved in cellular signaling.[7] Further investigation is required to elucidate the specific biological functions of this compound.

Visualizations

The following diagrams illustrate a typical experimental workflow for the characterization of this compound.

Caption: General workflow for the synthesis and physicochemical characterization.

Conclusion

This guide summarizes the currently available physicochemical data for this compound. While foundational information on its identity and solid-state properties is established, further experimental work is necessary to fully characterize its solubility in a range of solvents, determine its pKa values, and obtain detailed spectroscopic data. The provided general experimental protocols offer a starting point for the synthesis and analysis of this compound. Elucidation of its specific biological activities and associated signaling pathways remains a key area for future research.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Evaluating 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, especially cancer, making them a prime target for therapeutic drugs.[2] The pyrazole scaffold is a recognized and important structural component in the development of protein kinase inhibitors.[3][4] This document provides a comprehensive set of protocols for the initial evaluation of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, as a potential kinase inhibitor.

These protocols outline a multi-tiered approach, beginning with in vitro biochemical assays to determine direct enzymatic inhibition and progressing to cell-based assays to assess the compound's activity in a more physiologically relevant context.[5][6] Adherence to these guidelines will facilitate a thorough preliminary assessment of the compound's potential as a therapeutic agent.

Biochemical Assays: Direct Kinase Activity Inhibition

The initial step is to determine if this compound can directly inhibit the enzymatic activity of a panel of purified kinases in a controlled in vitro setting. This is crucial for determining the compound's potency and selectivity.[2]

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for each kinase-inhibitor pair.[2] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[7]

Materials:

-

Purified recombinant kinases of interest

-

Specific peptide or protein substrates for each kinase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[2]

-

ATP solution

-

96- or 384-well plates

-

Detection reagents specific to the chosen assay format (e.g., [γ-³³P]ATP for radiometric assays, ADP-Glo™ Kinase Assay kit for luminescence)

Procedure: [2]

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add the kinase, its specific substrate, and the test compound to the wells of a microplate.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction using a stop solution (e.g., EDTA).

-

Detection: Follow the specific detection protocol for the chosen assay format. For example, for a radiometric assay, this would involve scintillation counting.[2]

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.[2]

Data Presentation: Biochemical Assay Results

Summarize the quantitative data in a clear and structured table.

| Target Kinase | IC₅₀ (µM) of this compound | Positive Control Inhibitor | IC₅₀ (µM) of Positive Control |

| Kinase A | Insert Value | Staurosporine | Insert Value |

| Kinase B | Insert Value | Sunitinib | Insert Value |

| Kinase C | Insert Value | Erlotinib | Insert Value |

Cell-Based Assays: Assessing Cellular Activity

While in vitro assays are essential, cell-based assays provide more biologically relevant data by evaluating the compound's effect within a cellular environment.[5][8] These assays can measure the inhibition of phosphorylation of a downstream substrate or the effect on cell viability.[5][9]

Cellular Phosphorylation Assay

This assay directly measures the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cell.

Materials:

-

Cancer cell line expressing the target kinase

-

Appropriate cell culture media and supplements

-

This compound

-

Lysis buffer

-

Phospho-specific and total protein antibodies for the target substrate

-

Detection system (e.g., Western Blot, ELISA, or TR-FRET-based assays)[8][10]

Procedure:

-

Cell Culture: Seed the chosen cell line in a multi-well plate and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time.

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Detection of Phosphorylation: Quantify the levels of the phosphorylated substrate and the total amount of the substrate using an appropriate detection method like Western blotting or ELISA.[8]

Data Analysis:

-

Quantify the band intensities (for Western Blot) or signal (for ELISA/TR-FRET).

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Determine the concentration of the compound that causes a 50% reduction in the phosphorylation signal (IC₅₀).

Cell Viability/Proliferation Assay

For kinases that are known oncogenic drivers, their inhibition is expected to lead to a decrease in cancer cell proliferation and viability.[9]

Materials:

-

Cancer cell line dependent on the target kinase for survival and proliferation

-

Appropriate cell culture media and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well plates

Procedure: [2]

-

Cell Seeding: Seed the cells in a 96-well plate.

-

Compound Treatment: Add serial dilutions of the test compound to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 72 hours).[2]

-

Viability Measurement: Add a viability reagent and measure the signal (e.g., luminescence or absorbance) using a plate reader.[2]

Data Analysis:

-

Calculate the percentage of proliferation inhibition.

-

Determine the GI₅₀ (concentration for 50% growth inhibition).[2]

Data Presentation: Cell-Based Assay Results

| Assay Type | Cell Line | Target Pathway | IC₅₀ / GI₅₀ (µM) |

| Cellular Phosphorylation | Cell Line A | Kinase A -> Substrate X | Insert Value |

| Cell Viability | Cell Line B (Kinase B dependent) | Proliferation | Insert Value |

| Cell Viability | Cell Line C (Control) | Proliferation | Insert Value |

Visualizations

Signaling Pathway Diagram

Caption: A generic kinase signaling cascade and the potential point of inhibition.

Experimental Workflow Diagram

Caption: Workflow for the evaluation of a potential kinase inhibitor.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. caymanchem.com [caymanchem.com]

Application of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid in PTP1B Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives in the study of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The pyrazole scaffold has emerged as a promising pharmacophore for the development of potent and selective PTP1B inhibitors.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various proteins, including the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). Overactivity of PTP1B is associated with insulin resistance. Therefore, inhibition of PTP1B is a well-validated strategy to enhance insulin sensitivity. This compound serves as a core structure for the synthesis of a variety of derivatives that have demonstrated significant PTP1B inhibitory activity. These compounds are valuable tools for researchers studying the role of PTP1B in metabolic diseases and for the development of novel therapeutics.

Data Presentation

The following tables summarize the quantitative data for various pyrazole derivatives as PTP1B inhibitors. While specific data for the parent compound, this compound, is not extensively published as a direct inhibitor, the data for its derivatives highlight the potential of this chemical scaffold.

Table 1: PTP1B Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Modification of Core Structure | IC50 (µM) | Inhibition Type | Reference |

| Series 1 | Indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives | 2.5 - 10.1 | Non-competitive | [1] |

| Compound 20 | 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole | 27 ± 3 | Non-competitive | [2] |

| Compound 22 | 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole | 36 ± 3 | Non-competitive | [2] |

| Viscosol (4) | A polyphenolic compound with a pyrazole-like structure | 13.5 | Mixed type I | [3] |

Table 2: Kinetic Parameters of Selected PTP1B Inhibitors

| Compound ID | K_i (µM) | K_is (µM) | Reference |

| Viscosol (4) | 4.6 | - | [3] |

| Compound 4b | 0.32 | - | [4] |

| Compound 5g | 0.72 | - | [4] |

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of test compounds on PTP1B enzymatic activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT)[5]

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Test Compounds (e.g., this compound derivatives) dissolved in DMSO

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute PTP1B enzyme to the desired concentration in the Assay Buffer.

-

Prepare a stock solution of pNPP in the Assay Buffer.

-

Prepare serial dilutions of the test compounds in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

-

-

Assay Setup:

-

In a 96-well plate, add 130 µL of Assay Buffer to each well.

-

Add 10 µL of the test compound dilution or vehicle control (DMSO) to the appropriate wells.

-

Include wells for a blank (no enzyme) and a positive control (no inhibitor).

-

-

Pre-incubation:

-

Add 20 µL of the diluted PTP1B enzyme solution to each well (except the blank).

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add 40 µL of the pNPP solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.

-

-

Reaction Termination:

-

Add Stop Solution to each well to terminate the enzymatic reaction.

-

-

Measurement:

-

Read the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow and its concentration is proportional to the absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of control)] x 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protocol 2: Kinetic Analysis of PTP1B Inhibition

This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki).

Procedure:

-

Perform the PTP1B enzymatic inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (pNPP) and the inhibitor.

-

Measure the initial reaction velocities (rate of p-nitrophenol formation) for each combination of substrate and inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics.

-

Generate Lineweaver-Burk or Dixon plots to visualize the inhibition pattern and determine the type of inhibition.

-

Calculate the inhibition constant (Ki) and, for mixed-type inhibitors, the K_is value from secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.[3]

Mandatory Visualization

Caption: PTP1B signaling pathway and point of inhibition.

Caption: Workflow for in vitro PTP1B inhibition assay.

References

- 1. Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of biologically active compounds. Its inherent structural features, including a pyrazole core, an amino group, and a carboxylic acid moiety, provide multiple points for chemical modification, enabling the exploration of vast chemical space to develop novel therapeutic agents. Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

These application notes provide a comprehensive overview of the derivatization strategies for this compound and detailed protocols for the synthesis and biological evaluation of its derivatives.

Key Derivatization Strategies

The primary points of derivatization on the this compound core include the carboxylic acid group and the amino group.

-

Amide Bond Formation: The carboxylic acid at the C4 position is readily converted to a wide array of amides by coupling with various amines. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

-

Esterification: Reaction of the carboxylic acid with different alcohols yields a series of esters, which can act as prodrugs or exhibit biological activity themselves.

-

Acylation and Sulfonylation of the Amino Group: The amino group at the C5 position can be acylated or sulfonylated to introduce different substituents, influencing the electronic and steric properties of the molecule.

-

Heterocycle Formation: The amino and carboxylic acid groups can be utilized as synthons for the construction of fused heterocyclic ring systems, leading to novel chemical entities with unique biological profiles.

Experimental Protocols

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives from this compound.

Materials:

-

This compound

-

Amine of choice (e.g., aniline, benzylamine, etc.)

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or other peptide coupling agent (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), COMU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibition Assays

This protocol outlines a typical in vitro assay to determine the inhibitory activity of synthesized compounds against Fibroblast Growth Factor Receptors (FGFRs).

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine-5'-triphosphate (ATP)

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilution.

-

Add the FGFR kinase and the peptide substrate solution in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to its Km value for the specific FGFR isoform.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.